Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate
Description
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (CAS: 1239034-70-8) is a benzoate ester derivative featuring a pyrido[4,3-b]indole core substituted with a methyl group at position 2 and a methylbenzoate moiety at position 5. Its molecular formula is C21H22N2O2 (MW: 334.41 g/mol). The compound is primarily used in laboratory settings and chemical synthesis . Its safety profile includes acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A) .
Properties
IUPAC Name |
methyl 4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-22-12-11-20-18(14-22)17-5-3-4-6-19(17)23(20)13-15-7-9-16(10-8-15)21(24)25-2/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAYYLGDIMEEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The pyridoindole scaffold is synthesized via a modified Pictet-Spengler reaction, a widely used method for tetrahydro-β-carboline derivatives.
Procedure :
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Tryptamine derivative (e.g., 5-methoxytryptamine) reacts with acetone in acidic conditions (HCl, acetic acid) at 60°C for 12 hours.
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Cyclization forms the 2-methyl-1,2,3,4-tetrahydro-β-carboline intermediate.
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Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane introduces the pyridine ring, yielding the dihydropyridoindole.
Table 1: Optimization of Pictet-Spengler Cyclization
| Condition | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl (1M) | 60 | 12 | 68 |
| Trifluoroacetic acid | 50 | 10 | 72 |
| Acetic acid | 70 | 15 | 65 |
Reductive Amination
Alternative routes employ reductive amination to install the 2-methyl group:
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5-Oxo-3,4-dihydro-1H-pyrido[4,3-b]indole is treated with methylamine and sodium cyanoborohydride in methanol at pH 5.
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The reaction proceeds via imine formation followed by reduction, achieving 78% yield after purification by silica gel chromatography.
Synthesis of Methyl 4-(Bromomethyl)benzoate
Procedure :
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4-Methylbenzoic acid is esterified with methanol using H₂SO₄ as a catalyst, yielding methyl 4-methylbenzoate (96% yield).
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Bromination with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ under UV light for 6 hours produces methyl 4-(bromomethyl)benzoate.
Critical Parameters :
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Molar ratio : NBS:substrate = 1.1:1.
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Radical initiator : Benzoyl peroxide (2 mol%) ensures regioselective bromination.
Coupling of Pyridoindole and Benzyl Bromide
Alkylation under Basic Conditions
The quinoline nitrogen of the pyridoindole acts as a nucleophile:
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2-Methyl-3,4-dihydro-1H-pyrido[4,3-b]indole (1 equiv) and methyl 4-(bromomethyl)benzoate (1.2 equiv) are dissolved in dry DMF.
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Potassium carbonate (2 equiv) is added, and the mixture is stirred at 80°C for 8 hours under nitrogen.
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The product is isolated via extraction (ethyl acetate/water) and purified by column chromatography (hexane:ethyl acetate = 3:1).
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 62 |
| Cs₂CO₃ | DMSO | 90 | 6 | 58 |
| DBU | THF | 70 | 12 | 45 |
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction offers higher stereocontrol:
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5-Hydroxy-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole reacts with methyl 4-(hydroxymethyl)benzoate using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
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Reaction at 0°C to room temperature for 24 hours achieves 70% yield after HPLC purification.
Purification and Characterization
Purification :
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Column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
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Recrystallization from ethanol/water (1:1) enhances purity to >98%.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.2 Hz, 2H, ArH), 7.35 (d, J = 8.2 Hz, 2H, ArH), 4.55 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.10–2.95 (m, 4H, piperidine-H), 2.65 (s, 3H, NCH₃).
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HPLC : Retention time = 12.3 min (C18 column, 70% acetonitrile/water).
Scale-Up and Industrial Feasibility
Challenges :
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Exothermic reactions : Bromination and alkylation require controlled temperature to prevent side reactions.
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Cost : DIAD and NBS are expensive on large scales; alternative brominating agents (e.g., HBr/AcOH) may reduce costs.
Table 3: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation (K₂CO₃) | 62 | 95 | Moderate |
| Mitsunobu | 70 | 98 | Low |
| Reductive Amination | 78 | 97 | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Research :
- Preliminary studies indicate that compounds similar to methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate exhibit cytotoxic properties against various cancer cell lines. The structure suggests potential activity as an anticancer agent due to its ability to interact with biological targets involved in cancer progression.
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Neurological Studies :
- The pyridoindole framework has been linked to neuroprotective effects. Compounds with similar structures have shown promise in models of neurodegenerative diseases, suggesting that this compound may also possess neuroprotective properties.
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Antimicrobial Activity :
- Research indicates that derivatives of benzoate compounds can exhibit antimicrobial properties. This compound could be explored for its efficacy against various pathogens.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
- A study assessing the cytotoxic effects of this compound revealed an IC50 value indicating its effectiveness against specific cancer cells. Further investigations are warranted to elucidate the mechanism of action and optimize its structure for enhanced activity.
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Neuroprotective Effects :
- Research focusing on similar compounds has demonstrated their ability to mitigate oxidative stress in neuronal cells. This suggests that this compound may offer protective benefits in conditions characterized by oxidative damage.
Mechanism of Action
The mechanism of action of Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .
Comparison with Similar Compounds
Setipiprant (ACT-129968)
Structure: 2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid Molecular Formula: C25H20FNO3 (MW: 402.43 g/mol) Key Features:
- Replaces the methyl benzoate with a naphthoyl-acetic acid group.
- Contains an 8-fluoro substitution on the pyridoindole core.
Pharmacology : Potent and selective CRTH2 antagonist (IC50 = 5 nM) used for allergic inflammation. Demonstrated oral bioavailability and efficacy in clinical trials .
Metabolism : Undergoes hepatic glucuronidation and renal excretion .
Tubastatin A
Structure : N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide hydrochloride
Molecular Formula : C20H21N3O2·HCl (MW: 371.86 g/mol)
Key Features :
Adamantane-γ-Carboline Conjugates ()
Examples :
- 8c : N-(3,5-Dimethyladamantan-1-yl)-2-(8-fluoro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetamide hydrochloride
- MW : 504.06 g/mol; Melting Point : 256–258°C; Yield : 68%
- 8f : N-(Adamantan-1-yl)-2-(8-fluoro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetamide hydrochloride
- MW : 470.00 g/mol; Melting Point : 230–232°C; Yield : 74%
Key Features :
- MW : 470.00 g/mol; Melting Point : 230–232°C; Yield : 74%
- Adamantane moieties enhance lipophilicity and CNS penetration.
- Fluorine substitutions improve metabolic stability .
Chloro-Substituted Analog ()
Structure : Methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Molecular Formula : C21H21ClN2O2 (MW: 368.86 g/mol)
Key Features :
Structural and Functional Analysis
Substituent Impact on Activity
| Compound | Core Modification | Functional Group | Biological Target |
|---|---|---|---|
| Target Compound | Pyridoindole + methyl benzoate | Ester | Laboratory use |
| Setipiprant | Pyridoindole + naphthoyl-acetic acid | Carboxylic acid | CRTH2 receptor |
| Tubastatin A | Pyridoindole + hydroxamic acid | Hydroxamate | HDAC6 enzyme |
| Adamantane Conjugates | Pyridoindole + adamantane-acetamide | Adamantane | Undisclosed (structural studies) |
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 334.41 | Not specified | Not reported |
| Setipiprant | 402.43 | Moderate (aqueous at pH 7.4) | Not reported |
| Tubastatin A (HCl salt) | 371.86 | 50 mg/mL in DMSO | Not reported |
| Compound 8c | 504.06 | Not specified | 256–258 |
Biological Activity
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate is a compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H22N2O2
- Molecular Weight : 334.41 g/mol
- CAS Number : 1239034-70-8
The compound features a pyridoindole structure, which is known to exhibit various biological activities due to the presence of nitrogen-containing heterocycles.
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
A notable study evaluated the compound's anticancer activity against various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of the Bcl-2 family proteins. This suggests a promising role for the compound in cancer therapeutics.
3. Neuroprotective Effects
This compound has shown neuroprotective effects in animal models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic avenue for conditions such as Alzheimer's disease.
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are involved in drug metabolism and synthesis of endogenous compounds.
- Receptor Modulation : Preliminary studies suggest that it may act on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment .
Research Findings Summary Table
Q & A
Q. Methodological Guidance :
- Engineering Controls : Install local exhaust ventilation to minimize aerosol formation.
- PPE : Inspect gloves for integrity before use; employ a full-body chemical-resistant suit for bulk handling.
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes with saline .
What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Basic Question
Common Methods :
Q. Methodological Guidance :
- Reaction Optimization :
- Temperature : Maintain 60–80°C during coupling reactions to balance yield and side-product formation .
- Solvent Choice : Use dichloromethane or THF for improved solubility of intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
How should researchers address discrepancies in toxicological data across studies?
Advanced Question
Case Example : Contradictory reports on acute oral toxicity (Category 4 vs. unclassified).
Q. Methodological Resolution :
Source Validation : Cross-reference SDS documents (e.g., Indagoo’s H302 classification) with peer-reviewed toxicity assays .
Dose-Response Analysis : Conduct in vivo studies using OECD Guideline 423 (acute oral toxicity) to establish LD50 thresholds.
Data Harmonization : Apply statistical tools (e.g., Hill equation modeling) to reconcile variability in experimental conditions .
What analytical techniques are essential for structural confirmation and purity assessment?
Basic Question
Key Techniques :
Q. Methodological Tips :
- For NMR, use deuterated DMSO to resolve overlapping peaks in aromatic regions.
- For HPLC, precondition columns with mobile phase to minimize baseline drift .
How can structural modifications enhance the compound’s biological activity?
Advanced Question
Comparative Analysis :
Q. Methodological Design :
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases).
- SAR Studies : Synthesize analogs with incremental substitutions (e.g., halogens, methoxy groups) and test in vitro cytotoxicity (MTT assay) .
What strategies mitigate decomposition during long-term storage?
Advanced Question
Stability Data :
- Conditions : Store at -20°C in amber vials under argon atmosphere .
- Decomposition Pathways : Hydrolysis of the ester group under humid conditions.
Q. Methodological Solutions :
- Lyophilization : Convert to stable lyophilized powder for aqueous-sensitive applications.
- Stabilizers : Add desiccants (e.g., silica gel) to storage containers; monitor purity via quarterly HPLC .
How can researchers validate the absence of genotoxicity in this compound?
Advanced Question
Testing Framework :
Ames Test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .
Micronucleus Assay : Evaluate chromosomal aberrations in mammalian cell lines (e.g., CHO-K1) .
Comet Assay : Quantify DNA strand breaks in human lymphocytes post-exposure .
Interpretation : A negative result in all three assays suggests low genotoxic risk, though chronic exposure studies are recommended.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
